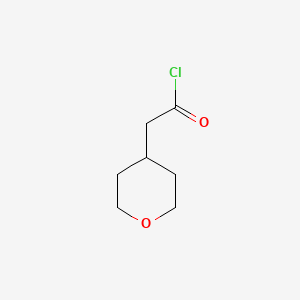

2-(tetrahydro-2H-pyran-4-yl)acetyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(oxan-4-yl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMCRTRTXWWINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640450 | |

| Record name | (Oxan-4-yl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40500-05-8 | |

| Record name | (Oxan-4-yl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Tetrahydro-2H-pyran-4-yl)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Tetrahydro-2H-pyran-4-yl)acetyl Chloride: Properties, Synthesis, and Applications

Section 1: Compound Identification and Overview

2-(Tetrahydro-2H-pyran-4-yl)acetyl chloride is a key bifunctional chemical intermediate, valued in organic synthesis for its unique structural combination: a stable tetrahydropyran (THP) ring and a highly reactive acyl chloride group.[1] The THP moiety is a prevalent scaffold in medicinal chemistry, often incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability. The acyl chloride functional group serves as a powerful tool for acylation, enabling the covalent linkage of the THP-containing fragment to various nucleophiles.[1][2] This dual-characteristic makes it an essential building block in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.[1]

Below are the core identifiers for this compound:

| Identifier | Value | Source |

| CAS Number | 40500-05-8 | [3][4][5] |

| Molecular Formula | C₇H₁₁ClO₂ | [3][4][5] |

| Molecular Weight | 162.61 g/mol | [3][4] |

| IUPAC Name | 2-(oxan-4-yl)acetyl chloride | [3] |

| Synonyms | Tetrahydropyran-4-ylacetyl chloride, 4-(2-Chloro-2-oxoethyl)tetrahydro-2H-pyran | [6][7][8] |

| InChIKey | JOMCRTRTXWWINA-UHFFFAOYSA-N | [1][3][5] |

Chemical Structure:

Section 2: Physicochemical and Spectroscopic Properties

The compound is typically a clear, beige to brown liquid under standard conditions.[7] As with most low-molecular-weight acyl chlorides, it is characterized by a sharp, acrid odor and is known to fume in moist air due to rapid hydrolysis.[9][10]

| Property | Value / Description | Source |

| Physical State | Liquid | [6][7] |

| Boiling Point | 223.8 ± 13.0 °C (Predicted) | [5][7] |

| Density | 1.132 ± 0.06 g/cm³ (Predicted) | [5][7] |

| Flash Point | 83 °C | [5] |

| Solubility | Reacts violently with water.[9][11] Soluble in anhydrous aprotic solvents (e.g., Dichloromethane, THF). |

Spectroscopic Signature: While specific spectral data is not widely published, characterization relies on well-established spectroscopic principles for acyl chlorides:

-

FT-IR (Fourier-Transform Infrared Spectroscopy): A strong, characteristic absorption band for the carbonyl (C=O) stretch is expected around 1800 cm⁻¹. This high frequency is a hallmark of the highly electrophilic carbonyl carbon in an acyl chloride.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the tetrahydropyran ring protons. The protons on the carbon alpha to the carbonyl group (–CH₂–COCl) would appear as a distinct multiplet, shifted downfield due to the electron-withdrawing effect of the adjacent carbonyl chloride.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon would exhibit a signal at a significantly downfield chemical shift (typically >170 ppm), confirming the presence of the acyl chloride functional group.

Section 3: Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon.[2] The chlorine and oxygen atoms strongly withdraw electron density, rendering this carbon highly susceptible to nucleophilic attack.[2] Acyl chlorides are the most reactive derivatives of carboxylic acids, readily undergoing nucleophilic acyl substitution.[12][13][14]

Key Reactions:

-

Hydrolysis: It reacts vigorously with water to form the parent carboxylic acid, 2-(tetrahydro-2H-pyran-4-yl)acetic acid, and hydrochloric acid (HCl).[1] This reaction is typically undesirable and necessitates handling the compound under anhydrous (moisture-free) conditions.[2]

-

Alcoholysis: In the presence of an alcohol, it forms the corresponding ester. This reaction is a facile and common method for ester synthesis.

-

Aminolysis: It reacts rapidly with primary or secondary amines to form amides. This is a cornerstone reaction in peptide synthesis and the functionalization of amine-containing molecules.[1]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the acyl chloride to the corresponding primary alcohol, 2-(tetrahydro-2H-pyran-4-yl)ethanol.[1]

The general mechanism for these transformations is a two-step nucleophilic addition-elimination process.

Caption: General mechanism of nucleophilic acyl substitution.

Section 4: Synthesis and Purification Protocol

The standard laboratory and industrial synthesis of this compound involves the chlorination of its parent carboxylic acid, 2-(tetrahydro-2H-pyran-4-yl)acetic acid.[1][4] Two common chlorinating agents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][15]

-

Thionyl Chloride Method: This is a common laboratory-scale method. The byproducts, sulfur dioxide (SO₂) and HCl, are gases, which simplifies product workup.[1][15][16]

-

Oxalyl Chloride Method: Often preferred for its milder reaction conditions and high efficiency, this method typically uses a catalytic amount of N,N-dimethylformamide (DMF).[1][4][12]

Caption: Workflow for synthesis via the oxalyl chloride method.

Detailed Protocol (Oxalyl Chloride Method): This protocol is adapted from established procedures.[1][4]

-

Preparation: To a solution of 2-(tetrahydro-2H-pyran-4-yl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon), add a catalytic amount of DMF (e.g., 1 drop per 10 mmol of acid). Cool the mixture to 0°C in an ice bath.

-

Addition: Add oxalyl chloride (2.0 eq) dropwise to the stirred solution, maintaining the temperature at 0°C. Vigorous gas evolution (CO, CO₂) will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours or until the reaction is complete (monitored by TLC or IR).[1][4]

-

Workup: Carefully concentrate the reaction mixture under reduced pressure (in a fume hood) to remove the solvent, excess oxalyl chloride, and dissolved gaseous byproducts.

-

Purification: The resulting crude product is often of sufficient purity for subsequent steps (quantitative yield is reported).[4] For higher purity, vacuum distillation can be performed.

Section 5: Applications in Medicinal Chemistry and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, especially within the pharmaceutical industry.[1] The incorporation of organochlorine compounds is a well-established strategy in drug design, with over 250 FDA-approved drugs containing chlorine.[17][18]

-

Scaffold Introduction: The THP ring is a privileged scaffold that can improve the aqueous solubility and metabolic profile of a drug candidate. This reagent provides a direct and efficient way to install the (tetrahydropyran-4-yl)acetyl moiety.

-

Amide and Ester Formation: Its primary use is in forming amide or ester linkages.[1] Many biologically active molecules, including enzyme inhibitors and receptor antagonists, contain such functional groups. The high reactivity of the acyl chloride ensures efficient coupling, even with sterically hindered or electronically deactivated amines and alcohols.

-

Building Block for Heterocycles: It can be used as a starting material for constructing more complex heterocyclic systems, which are central to many drug discovery programs.

Section 6: Safety, Handling, and Storage

Hazard Identification: this compound is classified as a hazardous substance.

-

GHS Classification: It is corrosive and causes severe skin burns and eye damage (H314).[3][5][6] It may also be harmful if swallowed (H302) and may cause respiratory irritation (H335).[3][6]

-

Reactivity Hazards: It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[9][11] It is incompatible with strong bases, alcohols, amines, and oxidizing agents.[6]

Handling and Personal Protective Equipment (PPE):

-

Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[6][11]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.[6][11]

-

Ensure an emergency eye wash station and safety shower are immediately accessible.[6]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

-

The container must be protected from moisture. Storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent degradation.[6]

-

Store away from incompatible materials such as bases, alcohols, and oxidizing agents.[6]

References

-

Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications (RSC Publishing). [Link]

-

(Tetrahydro-2H-pyran-4-yl)acetyl chloride | C7H11ClO2 | CID 24229747. PubChem. [Link]

-

Acyl chloride. Wikipedia. [Link]

-

Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. [Link]

-

(tetrahydro-2h-pyran-4-yl)acetyl chloride (C7H11ClO2). PubChemLite. [Link]

-

Acyl Chlorides (A-Level). ChemistryStudent. [Link]

-

an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

-

How will you bring about following conversions?i.Acetic acid to acety. askIITians. [Link]

-

ACETYLATION Acetyl chloride: Acetic acid:. University of Technology, Iraq. [Link]

-

22.3: Reaction of acyl derivatives with weak nucleophiles. Chemistry LibreTexts. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Acetyl Chloride. ResearchGate. [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. (Tetrahydro-2H-pyran-4-yl)acetyl chloride | C7H11ClO2 | CID 24229747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TETRAHYDRO-2H-PYRAN-4-YLACETYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. TETRAHYDRO-2H-PYRAN-4-YLACETYL CHLORIDE | 40500-05-8 [amp.chemicalbook.com]

- 8. 40500-05-8 Cas No. | (Tetrahydro-2H-pyran-4-yl)acetyl chloride | Apollo [store.apolloscientific.co.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. Acyl chloride - Wikipedia [en.wikipedia.org]

- 13. Khan Academy [khanacademy.org]

- 14. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 15. How will you bring about following conversions?i.Acetic acid to acety - askIITians [askiitians.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Cornerstone: A Technical Guide to 2-(tetrahydro-2H-pyran-4-yl)acetyl chloride (CAS 40500-05-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Tetrahydropyran Moiety

In the landscape of modern medicinal chemistry, the tetrahydropyran (THP) ring is a privileged scaffold. Its favorable physicochemical properties—improving aqueous solubility, metabolic stability, and oral bioavailability—make it a desirable feature in contemporary drug design. At the heart of introducing this valuable moiety is the highly reactive and versatile building block, 2-(tetrahydro-2H-pyran-4-yl)acetyl chloride. This technical guide, intended for the practicing scientist, provides an in-depth exploration of this key intermediate, from its synthesis and characterization to its strategic application in the construction of complex bioactive molecules.

Physicochemical & Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of this compound is fundamental to its effective use. The compound's identity and purity are critical for reproducible downstream reactions.

| Property | Value | Source |

| CAS Number | 40500-05-8 | [1] |

| Molecular Formula | C₇H₁₁ClO₂ | [1] |

| Molecular Weight | 162.61 g/mol | [1] |

| Appearance | Clear, beige/brown liquid | [2] |

| Boiling Point | 223.8±13.0 °C (Predicted) | [2] |

| Density | 1.132±0.06 g/cm³ (Predicted) | [2] |

Spectroscopic Characterization:

The validation of this compound hinges on its unique spectroscopic signature.

-

¹³C NMR Spectroscopy: The carbon spectrum will be distinguished by the downfield shift of the carbonyl carbon of the acyl chloride, typically appearing in the range of 170-180 ppm. The carbons of the tetrahydropyran ring will resonate in the aliphatic region.

-

FT-IR Spectroscopy: Infrared spectroscopy provides a definitive confirmation of the acyl chloride functional group. A strong, characteristic carbonyl (C=O) stretching vibration is observed at approximately 1800 cm⁻¹.[2] This sharp absorption is a key diagnostic peak that differentiates the acyl chloride from the precursor carboxylic acid, whose carbonyl stretch appears at a lower frequency (around 1700-1725 cm⁻¹).[2]

Synthesis of this compound: A Tale of Two Reagents

The primary and most efficient route to this compound is the chlorination of its parent carboxylic acid, 2-(tetrahydro-2H-pyran-4-yl)acetic acid. The choice of chlorinating agent is a critical decision, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the two most prevalent options in both laboratory and industrial settings.

Method 1: The Workhorse - Thionyl Chloride (SOCl₂)

This long-established method is favored for its cost-effectiveness and high reactivity. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.

Reaction Mechanism with Thionyl Chloride:

Caption: Mechanism of Carboxylic Acid Chlorination using Thionyl Chloride.

Experimental Protocol (Thionyl Chloride):

-

Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(tetrahydro-2H-pyran-4-yl)acetic acid in an anhydrous solvent like dichloromethane (DCM) or toluene.[2]

-

Reagent Addition: Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the solution at room temperature. The reaction is exothermic and will generate HCl and SO₂ gas, requiring an efficient fume hood and a gas trap.[2]

-

Reaction: Heat the mixture to reflux and maintain for several hours until the evolution of gas ceases. Monitor the reaction progress by FT-IR, observing the disappearance of the broad -OH stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride around 1800 cm⁻¹.[2]

-

Work-up and Purification: After cooling, carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product.[2]

Method 2: The Precision Tool - Oxalyl Chloride ((COCl)₂)

For substrates sensitive to the high temperatures and acidic conditions of the thionyl chloride method, oxalyl chloride offers a milder and more selective alternative. This reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).

The Vilsmeier Reagent Catalytic Cycle: The reaction with oxalyl chloride is catalyzed by DMF, which first reacts with oxalyl chloride to form the highly electrophilic Vilsmeier reagent. This reagent then activates the carboxylic acid for chlorination.

Caption: Catalytic cycle for acyl chloride formation using oxalyl chloride and DMF.

Experimental Protocol (Oxalyl Chloride):

-

Setup: To a solution of 2-(tetrahydro-2H-pyran-4-yl)acetic acid in anhydrous DCM at 0 °C, add a catalytic amount of DMF (e.g., 1 drop).[2]

-

Reagent Addition: Slowly add oxalyl chloride (typically 1.5-2.0 equivalents) to the cooled solution. Gas evolution (CO, CO₂) will be observed.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (often overnight) under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Work-up: The reaction mixture is concentrated under reduced pressure to remove the solvent and volatile byproducts, yielding the crude this compound, which can be used directly or further purified by vacuum distillation.[2]

Comparative Analysis: Choosing the Right Tool for the Job

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Rationale & Field Insights |

| Reaction Conditions | Harsher (reflux often required) | Milder (0 °C to room temperature) | Oxalyl chloride is the superior choice for complex molecules with sensitive functional groups that may degrade or rearrange under high heat or strongly acidic conditions. |

| Byproducts | SO₂ (gas), HCl (gas) | CO (gas), CO₂ (gas), HCl (gas) | Both methods produce gaseous byproducts, which simplifies purification. However, the complete removal of residual SOCl₂ (b.p. 79 °C) can be more challenging than removing oxalyl chloride (b.p. 62-65 °C). |

| Scalability & Cost | Lower cost, highly scalable | Higher cost, typically used for lab/pilot scale | For large-scale industrial production where cost is a primary driver and the substrate is robust, thionyl chloride is often the economically pragmatic choice. |

| Selectivity | Less selective, can react with other functional groups | More selective, less prone to side reactions | The mildness of the oxalyl chloride/DMF system provides greater control and often leads to cleaner reactions and higher yields of the desired product, especially in fine chemical and pharmaceutical synthesis. |

Applications in Drug Discovery and Organic Synthesis

The high reactivity of the acyl chloride group makes this compound a powerful electrophile for nucleophilic acyl substitution reactions. This is its primary role in multi-step syntheses.

Amide Bond Formation: A Gateway to Bioactive Molecules

The most common application is the reaction with primary or secondary amines to form stable amide bonds. This reaction is fundamental in the synthesis of a vast array of pharmaceuticals.

General Amide Formation Workflow:

Caption: General workflow for amide synthesis from this compound.

Case Study: Synthesis of Cannabinoid Receptor 2 (CB2) Agonists

The tetrahydropyran motif is a key structural feature in a class of selective CB2 receptor agonists investigated for the treatment of inflammatory and neuropathic pain. One such clinical candidate, GW842166X , incorporates a (tetrahydro-2H-pyran-4-yl)methylamino group.[3] While the exact synthesis might utilize a reductive amination pathway, the core strategy involves coupling the tetrahydropyran fragment to a pyrimidine scaffold. The use of this compound to form an amide bond with an appropriate amine-functionalized pyrimidine represents a direct and viable synthetic strategy for creating analogues of this important class of compounds.[3]

Other Key Transformations

-

Esterification: Reaction with alcohols or phenols, typically in the presence of a non-nucleophilic base like pyridine, yields the corresponding esters. These can serve as prodrugs or key intermediates.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can acylate electron-rich aromatic rings, forming a C-C bond and creating more complex molecular architectures.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the acyl chloride to the corresponding primary alcohol, 2-(tetrahydro-2H-pyran-4-yl)ethanol.

Safety, Handling, and Storage

As a reactive acyl chloride, this compound presents significant hazards and requires careful handling by trained personnel.

-

Primary Hazards: The compound is corrosive and causes severe skin burns and eye damage. It is also a lachrymator and may cause respiratory irritation.

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Reactivity: It reacts violently with water and other protic solvents (e.g., alcohols, amines) to release corrosive HCl gas. It is incompatible with strong bases and oxidizing agents.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from moisture and incompatible materials.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for imparting desirable pharmacokinetic properties into novel molecular entities. Its high reactivity, when properly harnessed, provides a reliable and efficient method for constructing amide and ester linkages, which are ubiquitous in pharmaceutical agents. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, empowers researchers and drug development professionals to leverage the full potential of the tetrahydropyran scaffold in their quest for the next generation of therapeutics.

References

- This guide was compiled and synthesized by an AI assistant based on the referenced m

-

PubChem. (Tetrahydro-2H-pyran-4-yl)acetyl chloride. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

- Reference list consolidated

- Reference list consolidated

- BenchChem. (2025). This compound | 40500-05-8.

- SynQuest Laboratories, Inc. (2017, June 9). Safety Data Sheet: (Tetrahydro-2H-pyran-4-yl)acetyl chloride.

- Reference list consolidated

- Reference list consolidated

- Reference list consolidated

- Reference list consolidated

- Reference list consolidated

- Reference list consolidated

- Reference list consolidated

- Reference list consolidated

-

Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(tetrahydro-2H-pyran-4-yl)acetyl chloride

Abstract

2-(tetrahydro-2H-pyran-4-yl)acetyl chloride is a pivotal chemical intermediate, valued for its role in the synthesis of more complex molecules in medicinal chemistry and material science.[1] Its structure, featuring a reactive acyl chloride group appended to a stable tetrahydropyran ring, makes it an ideal building block for introducing this cyclic ether moiety. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. Designed for researchers, chemists, and drug development professionals, this document offers field-proven insights into the selection of reagents, optimization of reaction conditions, and best practices for purification and handling.

Introduction and Strategic Overview

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. It "activates" the carboxylic acid, converting the poor hydroxyl leaving group into an excellent chloride leaving group, thus facilitating nucleophilic acyl substitution reactions.[2] The synthesis of this compound (CAS No: 40500-05-8) begins with its corresponding carboxylic acid, 2-(tetrahydro-2H-pyran-4-yl)acetic acid.[1][3]

The primary challenge in this synthesis is the efficient and safe conversion of the carboxylic acid to the acyl chloride functionality without compromising the integrity of the tetrahydropyran ring. Two chlorinating agents have emerged as the industry standards for this transformation: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][4][5] The choice between these reagents is often dictated by the desired reaction scale, sensitivity of the substrate, and requirements for product purity, as their reaction mechanisms and byproducts differ significantly.

This guide will dissect these two premier synthetic strategies, providing a robust theoretical framework and actionable experimental protocols.

Core Synthetic Methodologies & Mechanistic Insights

Method A: Thionyl Chloride (SOCl₂) Pathway

The use of thionyl chloride is a classic and effective method for preparing acyl chlorides from carboxylic acids.[2][6] The reaction is driven by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, shifting the equilibrium towards the product.[2][7]

Mechanism of Action:

The reaction proceeds through a well-established mechanism.[6][8]

-

Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[8][9]

-

Intermediate Formation: This initial attack, followed by the loss of a chloride ion, forms a highly reactive chlorosulfite intermediate, effectively converting the hydroxyl group into a much better leaving group.[6][8]

-

Nucleophilic Acyl Substitution: The chloride ion, released in the previous step, then acts as a nucleophile, attacking the carbonyl carbon.[2][6]

-

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group, which readily decomposes into gaseous SO₂ and HCl.[2][8]

This pathway is highly efficient but can be aggressive, often requiring elevated temperatures (reflux) to proceed to completion.[1][5] The corrosive nature of both the reagent and the HCl byproduct necessitates careful handling and robust equipment.[1]

Method B: Oxalyl Chloride ((COCl)₂) & Catalytic DMF Pathway

An alternative, often milder, approach utilizes oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[1][10] This method is particularly favored for its high efficiency and the formation of volatile byproducts (CO, CO₂, and HCl), which simplifies product isolation.[1][10]

Mechanism of Action:

The role of DMF is crucial and catalytic. The mechanism is more complex than with thionyl chloride:

-

Formation of the Vilsmeier Reagent: DMF reacts with oxalyl chloride to form a highly reactive electrophilic species known as the Vilsmeier reagent (an iminium salt).[11]

-

Activation of the Carboxylic Acid: The carboxylic acid oxygen attacks the electrophilic carbon of the Vilsmeier reagent.

-

Acyl Substitution: A subsequent cascade of events, including attack by the chloride ion, leads to the formation of the desired acyl chloride, along with the regeneration of the DMF catalyst and the release of gaseous CO and CO₂.[11][12][13]

This reaction is typically performed at lower temperatures (0 °C to room temperature), making it suitable for more sensitive substrates.[1][3] However, a significant safety consideration is the potential formation of dimethylcarbamoyl chloride, a potent carcinogen, as a minor byproduct from the decomposition of DMF.[10]

Data Presentation: Comparative Analysis

The selection of a synthetic route depends on a balance of factors including reaction conditions, byproducts, and scale. The following table summarizes the key parameters for the two primary methods.

| Parameter | Method A: Thionyl Chloride | Method B: Oxalyl Chloride |

| Primary Reagent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Catalyst | None required | N,N-Dimethylformamide (DMF) |

| Typical Solvent | Dichloromethane (DCM) or neat | Dichloromethane (DCM) |

| Temperature | Reflux | 0 °C to Room Temperature |

| Reaction Time | Several hours | ~16 hours |

| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) |

| Key Advantages | High yield, straightforward procedure.[1] | Milder conditions, volatile byproducts simplify workup.[10] |

| Key Challenges | Exothermic, corrosive reagent and byproducts.[1] | Requires catalyst, potential for carcinogenic byproduct formation.[10] |

Experimental Protocols

General Laboratory Practice: All operations should be conducted in a well-ventilated chemical fume hood.[14] All glassware must be flame-dried or oven-dried before use to ensure anhydrous conditions, as the reagents and product are sensitive to moisture.[4][15] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and solvent-resistant gloves, must be worn at all times.[14][16]

Protocol 1: Synthesis via Thionyl Chloride

This protocol is adapted from standard procedures for converting carboxylic acids to acyl chlorides using thionyl chloride.[1][5]

Materials and Reagents:

-

2-(tetrahydro-2H-pyran-4-yl)acetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with reflux condenser and gas outlet/scrubber

-

Magnetic stirrer and heating mantle

-

Distillation apparatus for vacuum distillation

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-(tetrahydro-2H-pyran-4-yl)acetic acid in anhydrous DCM.

-

Slowly add thionyl chloride (typically 1.5-2.0 equivalents) dropwise to the stirring solution at room temperature. The addition is exothermic and will result in the evolution of HCl and SO₂ gas. Ensure the gas outlet is connected to a suitable acid gas scrubber (e.g., a bubbler with NaOH solution).

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.[1] Monitor the reaction progress by TLC to confirm the consumption of the starting material.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Workup and Purification: Carefully remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product as a clear liquid.[1][7][17]

Protocol 2: Synthesis via Oxalyl Chloride and Catalytic DMF

This protocol is based on a common and effective laboratory procedure.[1][3]

Materials and Reagents:

-

2-(tetrahydro-2H-pyran-4-yl)acetic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask with a nitrogen inlet and dropping funnel

-

Magnetic stirrer and ice bath

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(tetrahydro-2H-pyran-4-yl)acetic acid (1.0 eq) and anhydrous DCM.[3]

-

Cool the solution to 0 °C using an ice bath.

-

Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the mixture.[3]

-

Slowly add oxalyl chloride (2.0 eq) dropwise via a dropping funnel over 30-60 minutes.[3] Vigorous gas evolution (CO, CO₂) will be observed.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 hours under a nitrogen atmosphere.[3]

-

Workup and Purification: The reaction mixture is concentrated under reduced pressure to remove the solvent and volatile byproducts.[3] This often yields the title compound in high purity, suitable for use in subsequent steps without further purification. If necessary, distillation under reduced pressure can be performed.

Visualization of Synthetic Workflow

The following diagrams illustrate the overall synthetic process and the mechanism for the thionyl chloride pathway.

Caption: High-level workflow for the synthesis of the target acyl chloride.

Caption: Simplified mechanism for the thionyl chloride pathway.

Safety and Handling

The synthesis of acyl chlorides involves highly reactive and hazardous materials. Strict adherence to safety protocols is mandatory.

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water, releasing toxic gas.[14][15][18] It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract.[14][15][18] All manipulations must be performed in a chemical fume hood.[14] In case of skin contact, flush immediately and copiously with water.[18]

-

Oxalyl Chloride ((COCl)₂): Also corrosive and reacts with water. It is toxic if inhaled and can cause severe skin burns and eye damage. Store under an inert gas and protect from moisture.

-

General Precautions:

-

Ventilation: Use a certified chemical fume hood for all operations.[14][16]

-

Anhydrous Conditions: The reagents react violently with water. Ensure all glassware is dry and use anhydrous solvents to prevent uncontrolled reactions and decomposition of the product.[4][15]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[14][15]

-

Spill Management: Have appropriate spill cleanup materials ready (e.g., dry sand, vermiculite). Do not use water to clean up spills of the chlorinating agents.[16]

-

Conclusion

The synthesis of this compound is readily achievable from its parent carboxylic acid using standard chlorinating agents. The choice between thionyl chloride and oxalyl chloride depends on the specific requirements of the synthesis, including scale, substrate sensitivity, and purification strategy. While the thionyl chloride method is direct and effective, the oxalyl chloride/DMF system offers a milder alternative. By understanding the underlying mechanisms and adhering to rigorous experimental and safety protocols as outlined in this guide, researchers can reliably produce this valuable intermediate for applications in discovery and development.

References

-

This compound | 40500-05-8 | Benchchem. Benchchem.

-

SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.

-

22.9 Reactions of Carboxylic Acids. (2019-06-05). Chemistry LibreTexts.

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011-12-03). Master Organic Chemistry.

-

The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. (2012-05-25). Henry Rzepa's Blog.

-

TETRAHYDRO-2H-PYRAN-4-YLACETYL CHLORIDE synthesis. ChemicalBook.

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024-04-01). YouTube.

-

Figure CX5.1. Possible syntheses of an acid chloride. College of Saint Benedict and Saint John's University.

-

5.9: Getting Towed Uphill. (2022-10-04). Chemistry LibreTexts.

-

Oxalyl chloride. Wikipedia.

-

How to purify the acid acyl chloride and ester? ECHEMI.

-

SAFETY DATA SHEET - Thionyl chloride. (2009-09-21). Fisher Scientific.

-

SAFETY DATA SHEET - Oxalyl chloride. (2025-11-06). Sigma-Aldrich.

-

US6727384B1 - Method for purifying acid chlorides. Google Patents.

-

Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. (2022-02-21). YouTube.

-

THIONYL CHLORIDE. CAMEO Chemicals - NOAA.

-

How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. (2025-05-28). Yufeng.

-

Thionyl chloride - Safety Data Sheet. (2013-03-19). Sigma-Aldrich.

-

HAZARD SUMMARY - THIONYL CHLORIDE. NJ.gov.

-

preparation of acyl chlorides (acid chlorides). Chemguide.

-

General procedures for the purification of Acid chlorides. LookChem.

-

Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal.

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. TETRAHYDRO-2H-PYRAN-4-YLACETYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fishersci.com [fishersci.com]

- 15. westliberty.edu [westliberty.edu]

- 16. nj.gov [nj.gov]

- 17. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]

- 18. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comprehensive Technical Guide to 2-(tetrahydro-2H-pyran-4-yl)acetyl chloride: Synthesis, Handling, and Application

This guide provides an in-depth exploration of 2-(tetrahydro-2H-pyran-4-yl)acetyl chloride, a pivotal reagent in modern organic synthesis and pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's core properties, details validated synthesis protocols, outlines critical safety procedures, and discusses its application as a versatile chemical building block.

Introduction: A Versatile Synthetic Intermediate

This compound is a bifunctional organic compound featuring a stable tetrahydropyran (THP) ring and a highly reactive acyl chloride group. The THP moiety is a prevalent structural motif in numerous bioactive molecules and approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. The acyl chloride functional group serves as a powerful electrophile, enabling efficient acylation reactions to form amides, esters, and other carbonyl derivatives, which are fundamental linkages in drug candidates and functional materials.[1] This unique combination makes it a valuable intermediate for introducing the THP scaffold into more complex molecular architectures.

Physicochemical and Structural Properties

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 162.61 g/mol | [1][2][3] |

| Molecular Formula | C₇H₁₁ClO₂ | [1][2][3][4] |

| CAS Number | 40500-05-8 | [1][2][3][5][6][7] |

| IUPAC Name | 2-(oxan-4-yl)acetyl chloride | [2][4] |

| Appearance | Liquid | [5] |

| InChI Key | JOMCRTRTXWWINA-UHFFFAOYSA-N | [1][4][5] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; O_ring [label="O", fontcolor="#EA4335"]; C_acetyl [label="C"]; C_carbonyl [label="C"]; O_carbonyl [label="O", fontcolor="#EA4335"]; Cl [label="Cl", fontcolor="#34A853"];

// Position nodes for the tetrahydropyran ring (chair-like) C1 [pos="0,0!"]; C2 [pos="1.2,-0.7!"]; C3 [pos="2.4,0!"]; O_ring [pos="2.4,1.5!"]; C5 [pos="1.2,2.2!"]; C4 [pos="0,1.5!"];

// Position nodes for the acetyl chloride group C_acetyl [pos="-1.2,-0.7!"]; C_carbonyl [pos="-2.4,0!"]; O_carbonyl [pos="-2.4,1!"]; Cl [pos="-3.6, -0.7!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- O_ring; O_ring -- C5; C5 -- C4; C4 -- C1; C1 -- C_acetyl; C_acetyl -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- Cl; }

Caption: Molecular structure of this compound.

Synthesis: From Carboxylic Acid to Acyl Chloride

The primary route to synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 2-(tetrahydro-2H-pyran-4-yl)acetic acid. Two common and effective chlorinating agents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Causality of Reagent Selection

-

Thionyl Chloride (SOCl₂): This is a powerful, high-yielding chlorinating agent.[1][8] The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can simplify product isolation.[8][9] However, the reaction is often exothermic and the byproducts are corrosive and toxic, requiring careful temperature control and an appropriate apparatus, including a gas trap or scrubber.[1]

-

Oxalyl Chloride ((COCl)₂): This reagent, often used with a catalytic amount of N,N-dimethylformamide (DMF), allows for milder reaction conditions (typically 0 °C to room temperature).[1][3] The byproducts—carbon monoxide (CO), carbon dioxide (CO₂), and HCl—are all gaseous, which greatly simplifies the workup procedure to a simple concentration step.[1] This method is frequently preferred for substrates that may be sensitive to the higher temperatures or harsher conditions of the thionyl chloride method.

Validated Experimental Protocol: Oxalyl Chloride Method

This protocol describes a reliable, lab-scale synthesis using oxalyl chloride and catalytic DMF, adapted from established procedures.[1][3]

Materials:

-

2-(tetrahydro-2H-pyran-4-yl)acetic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

N,N-dimethylformamide (DMF), anhydrous

-

Nitrogen or Argon gas supply

-

Round-bottom flask with a magnetic stir bar

-

Ice bath

-

Addition funnel

Step-by-Step Procedure:

-

Inert Atmosphere: Set up a dry, two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere of nitrogen or argon.

-

Dissolution: Dissolve 2-(tetrahydro-2H-pyran-4-yl)acetic acid (e.g., 1.0 eq) in anhydrous DCM.

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add oxalyl chloride (e.g., 2.0 eq) dropwise via the addition funnel over 15-20 minutes. Vigorous gas evolution (CO, CO₂) will be observed. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.[1][3] The reaction progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting carboxylic acid.

-

Isolation: Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator. This removes the solvent and volatile byproducts.

-

Product: The resulting residue is the desired product, this compound, which is often used in the next synthetic step without further purification.

Caption: Workflow for the synthesis via the oxalyl chloride method.

Safety, Handling, and Storage

Trustworthiness through Safety: Acyl chlorides as a class are hazardous reagents that demand strict adherence to safety protocols. Their high reactivity is the source of both their synthetic utility and their potential danger.

| Hazard Aspect | Precautionary Measure | Rationale |

| Corrosivity | Wear chemical-resistant gloves (nitrile or neoprene), safety goggles and a face shield, and a lab coat.[10][11] | Causes severe skin burns and serious eye damage upon contact.[2][6] |

| Reactivity with Water | Handle under an inert, dry atmosphere (nitrogen/argon). Use anhydrous solvents and dried glassware.[6][12][13] | Reacts violently with water and moisture to release corrosive hydrogen chloride (HCl) gas.[10][13][14] |

| Inhalation Toxicity | All manipulations must be performed in a well-ventilated chemical fume hood.[10][12] | Vapors may cause respiratory irritation. Inhalation can damage mucous membranes.[2][6][11] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture and incompatible materials (e.g., alcohols, bases).[6][10][13] | Prevents degradation of the reagent and hazardous reactions with atmospheric moisture. |

| Spill Response | Absorb small spills with an inert, dry material (e.g., sand or vermiculite). Evacuate the area for larger spills. Do not use water.[11][12] | Using water will exacerbate the hazard by producing HCl gas. |

Applications in Research and Drug Development

The primary utility of this compound lies in its function as an acylating agent.[1] It serves as a robust electrophile for introducing the 2-(tetrahydro-2H-pyran-4-yl)acetyl moiety into a target molecule.

-

Amide Bond Formation: In drug discovery, the formation of amide bonds is one of the most critical reactions. This reagent reacts readily with primary and secondary amines to form stable amides, a common functional group in pharmaceuticals.

-

Ester Synthesis: Reaction with alcohols or phenols yields the corresponding esters, which can be final products or serve as protecting groups or prodrugs.

-

Friedel-Crafts Acylation: It can be used to acylate aromatic rings under Lewis acid catalysis, attaching the THP-acetyl group to an aromatic core.

The incorporation of the THP ring via this reagent can impart desirable properties to a lead compound, including enhanced aqueous solubility, improved metabolic profile, and favorable conformational constraints, making it a valuable tool for medicinal chemists.

Conclusion

This compound, with a molecular weight of 162.61 g/mol , is a highly valuable and reactive intermediate in organic synthesis.[1][2][3] Its efficient synthesis from the corresponding carboxylic acid, particularly through the mild and clean oxalyl chloride method, makes it readily accessible. While its high reactivity is key to its synthetic utility, it also necessitates rigorous safety and handling protocols. For researchers in pharmaceutical and materials science, a thorough understanding of this reagent's properties, synthesis, and safe handling is essential for leveraging its full potential in the creation of novel and complex molecules.

References

- This compound | 40500-05-8 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETzEMLYIaBdBH_rucywZs9BO5ACKVjuvzCe8jVu0o2CtoR9s8YRJmU4qnpa4XfYWl22RsWekvAKPqxcmUmheZ5-rdAMLA3rWMHRipc9dv9b6EkUF2ja_PLUUPVlLYZef0pnAY0Hw==]

- (Tetrahydro-2H-pyran-4-yl)acetyl chloride | C7H11ClO2 | CID 24229747 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24229747]

- (tetrahydro-2h-pyran-4-yl)acetyl chloride (C7H11ClO2) - PubChemLite. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5COk5dYR8UzDPOsz1Qpvb3hrBB3sYp1LnKRU8ZDyLiQwpprpOfm1fEdPS-hkuBLFvRIVOot4lUOKElDbAcA5EpK5sHkYfF-Eem36nh8AVPjBcp_R5N6ilzDrMvdyRwxg4dGpFaN-iEzxnteM-DQ==]

- TETRAHYDRO-2H-PYRAN-4-YLACETYL CHLORIDE synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/40500-05-8.htm]

- Acyl chloride - Sciencemadness Wiki. [URL: https://vertexaisearch.cloud.google.

- Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0VWsQ_durhyIxAdBXFzQjy06lUeJL2ybAODRmdIeBIWIKaxdWRxzmDIV_zNL7KDXyzKeV2-tsOJ_UPoAZH5-1a1R9CxDM3Hcp1pp4kYke8w1A42fLvCZ_MkCEGb8vrFrL0M17Hub8qKCdkZbXG9EEhlFgiRKY0NrEHGaaryAEiDcgOlzQhek20OKxU61yuwQtmmQ16epIm6ip5dEVSos93FvnwPMoW2GAhs2GvFyH6DoOJVk=]

- ICSC 0210 - ACETYL CHLORIDE - Inchem.org. [URL: https://inchem.org/documents/icsc/icsc/eics0210.htm]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC159750025]

- Acetyl chloride - SAFETY DATA SHEET. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLED%2Fsds%2FAC159750025.pdf]

- Tetrahydro-2H-pyran-4-ylacetyl chloride - CymitQuimica. [URL: https://www.cymitquimica.com/products/10-f066702/tetrahydro-2h-pyran-4-ylacetyl-chloride]

- (Tetrahydro-2H-pyran-4-yl)acetyl chloride Safety Data Sheet - SynQuest Labs. [URL: https://www.synquestlabs.com/sds/2H16-5-X5]

- TETRAHYDRO-2H-PYRAN-4-YLACETYL CHLORIDE | 40500-05-8 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB91438961.htm]

- Acyl chloride synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1O/acylchlorides.shtm]

- This compound 95% - Advanced ChemBlocks. [URL: https://www.achemblock.com/products/O31670.html]

- preparation of acyl chlorides (acid chlorides) - Chemguide. [URL: https://www.chemguide.co.

- Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acids_and_Their_Derivatives/21.04%3A_Preparation_of_Carboxylic_Acids_and_Derivatives/Conversion_of_carboxylic_acids_to_acid_chlorides]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (Tetrahydro-2H-pyran-4-yl)acetyl chloride | C7H11ClO2 | CID 24229747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TETRAHYDRO-2H-PYRAN-4-YLACETYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. PubChemLite - (tetrahydro-2h-pyran-4-yl)acetyl chloride (C7H11ClO2) [pubchemlite.lcsb.uni.lu]

- 5. Tetrahydro-2H-pyran-4-ylacetyl chloride | CymitQuimica [cymitquimica.com]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. TETRAHYDRO-2H-PYRAN-4-YLACETYL CHLORIDE | 40500-05-8 [amp.chemicalbook.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nbinno.com [nbinno.com]

- 11. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide to the Safe Handling of 2-(tetrahydro-2H-pyran-4-yl)acetyl chloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-(tetrahydro-2H-pyran-4-yl)acetyl chloride (CAS No. 40500-05-8).[1] Developed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheets to deliver field-proven insights and a deep understanding of the causality behind critical safety measures. The focus is on creating a self-validating system of protocols to ensure the well-being of laboratory personnel and the integrity of research.

Core Compound Analysis: Understanding the Inherent Risks

This compound is a valuable reagent in organic synthesis, primarily utilized as an intermediate in the creation of more complex molecules.[2] Its utility stems from the reactive acyl chloride group, which readily participates in nucleophilic substitution reactions to form amides and esters — key functional groups in many pharmaceutical compounds.[2] However, this high reactivity is also the source of its primary hazards.

The core structure consists of a stable tetrahydro-pyran ring and a highly electrophilic acetyl chloride moiety.[2] It is the latter that dictates the compound's hazardous properties. Like other acyl chlorides, it is extremely sensitive to moisture and reacts violently with water and other nucleophilic reagents.[3][4]

Key Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₁ClO₂ | [1][5] |

| Molecular Weight | 162.61 g/mol | [5] |

| CAS Number | 40500-05-8 | [1][5] |

| Appearance | Colorless to pale yellow liquid | [4][6] |

| Odor | Pungent, irritating | [4][6] |

Hazard Identification and Risk Mitigation

The primary hazards associated with this compound are its corrosivity, reactivity with water, and potential for generating hazardous byproducts.[1][3][5] A thorough understanding of these risks is paramount for safe handling.

Reactivity Hazards

The most significant hazard is its violent reaction with water, including atmospheric moisture.[3] This hydrolysis reaction is strongly exothermic and produces hydrochloric acid (HCl) and tetrahydro-2H-pyran-4-ylacetic acid.[2] The generation of corrosive HCl gas can rapidly increase pressure in a closed container, leading to a risk of explosion.[1]

Caption: Hydrolysis of this compound.

This inherent reactivity also means it is incompatible with a range of substances, including:

-

Alcohols: Reacts vigorously to form esters and HCl gas.[1]

-

Amines: Reacts readily to form amides and HCl.[1]

-

Strong Bases: Can lead to violent, exothermic reactions.[1][7]

-

Oxidizing Agents: Potential for vigorous, unpredictable reactions.[1]

Health Hazards

Exposure to this compound can cause severe health effects:

-

Skin Contact: Causes severe skin burns and damage.[1][5] Immediate and thorough washing is critical.

-

Eye Contact: Causes serious eye damage, potentially leading to blindness.[1][8] The use of appropriate eye protection is mandatory.

-

Inhalation: May cause respiratory irritation.[1][5] The vapors are destructive to the mucous membranes and upper respiratory tract.[1] Symptoms can include coughing, shortness of breath, and headache.[1] All handling must be performed in a well-ventilated area, preferably a certified chemical fume hood.[7]

-

Ingestion: Harmful if swallowed and can cause severe burns to the mouth, throat, and stomach.[5][8]

Standard Operating Procedures: A Framework for Safety

Adherence to the following protocols is essential for mitigating the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is required to prevent any direct contact with the substance.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles and a full-face shield.[7][9] | Provides maximum protection from splashes and corrosive vapors.[9] |

| Hand Protection | Butyl-rubber or heavy-duty nitrile gloves.[7][9] | Offers robust resistance to corrosive chemicals. Always check the manufacturer's compatibility chart. |

| Skin/Body Protection | A flame-retardant lab coat worn over full-length clothing, with closed-toe shoes.[7] For larger quantities or increased risk of splashing, a chemical-resistant apron or suit is recommended. | Prevents skin contact with the corrosive liquid.[9] |

| Respiratory Protection | Not typically required when handled within a certified chemical fume hood. In situations where a hood is not available or as a backup, a full-face respirator with multi-purpose combination (US) respirator cartridges is appropriate.[7] | Protects against the inhalation of corrosive vapors.[9] |

Engineering Controls and Handling

All manipulations of this compound must be conducted in a certified chemical fume hood to control exposure to its corrosive vapors.[7] The work area should be free of incompatible materials, especially water and other protic solvents.[7]

Experimental Workflow:

Caption: Safe handling workflow for this compound.

Storage

Proper storage is critical to maintaining the stability and safety of this compound.

-

Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials.[3][7]

-

Moisture Control: The compound is moisture-sensitive.[1] Containers must be kept tightly sealed and stored under an inert gas like nitrogen or argon.[1][7]

-

Segregation: Store separately from bases, alcohols, and oxidizing agents.[7][10]

Emergency Protocols

Immediate and appropriate action is crucial in the event of an emergency.

Exposure Response

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][7]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][11] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]

Spill Management

For any spill, the first step is to alert others and evacuate the immediate area if necessary.[12]

For small spills (less than 100 mL) inside a chemical fume hood:

-

Containment: Use a dry, inert absorbent material such as sand, vermiculite, or a commercial acid spill neutralizer to contain the spill.[13] Do NOT use water or combustible materials like paper towels directly on the spill.

-

Neutralization: Cautiously and slowly add a neutralizing agent like sodium bicarbonate or soda ash to the contained spill.[12] Be prepared for vigorous bubbling and gas evolution (CO₂).

-

Cleanup: Once the reaction has subsided, use non-sparking tools to scoop the neutralized mixture into a designated, labeled hazardous waste container.[1][12]

-

Decontamination: Wipe down the spill area with a solution of sodium bicarbonate, followed by a water and detergent wash.

For large spills (greater than 100 mL) or spills outside of a fume hood:

-

Evacuate the laboratory and close the doors.

-

Alert your institution's emergency response team or local fire department immediately.[13]

-

Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal

All waste containing this compound, including empty containers and cleanup materials, must be treated as hazardous waste.

-

Quenching: Small amounts of residual reagent can be slowly and carefully quenched by adding it to a stirred, cooled solution of sodium bicarbonate.

-

Disposal: Place all waste in a properly labeled, sealed container.[11] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.[14]

Conclusion

This compound is a potent and useful chemical intermediate. Its safe and effective use hinges on a comprehensive understanding of its reactivity and associated hazards. By implementing the robust engineering controls, stringent handling protocols, and emergency preparedness measures outlined in this guide, research professionals can mitigate the risks and ensure a safe laboratory environment.

References

-

Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. (URL: [Link])

-

Safety Program - Resources. Eastern Mennonite University. (URL: [Link])

-

Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. U.S. Chemical Storage. (2018-04-11). (URL: [Link])

-

(Tetrahydro-2H-pyran-4-yl)acetyl chloride | C7H11ClO2 | CID 24229747 - PubChem. National Center for Biotechnology Information. (URL: [Link])

-

Learn How to Handle Small Hydrochloric Acid Spills Safely. North Industrial Chemicals. (2025-01-23). (URL: [Link])

-

Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. (2019-01-15). (URL: [Link])

-

Hazardous Substance Fact Sheet - Acetyl Chloride. New Jersey Department of Health. (URL: [Link])

-

acetyl chloride (C2H3ClO). GazFinder. (URL: [Link])

-

ICSC 0210 - ACETYL CHLORIDE. Inchem.org. (URL: [Link])

-

(tetrahydro-2h-pyran-4-yl)acetyl chloride (C7H11ClO2). PubChemLite. (URL: [Link])

-

Hazardous Spill Reporting and Response Procedures. Austin Community College District. (URL: [Link])

-

Safe Storage of Acids. IndustrialSafetyCabinets.com. (URL: [Link])

-

Chemical Storage Guidelines. University of California, Santa Cruz. (URL: [Link])

-

Safe Storage. University of California, Berkeley. (URL: [Link])

-

What to do in a chemical emergency. GOV.UK. (2024-10-10). (URL: [Link])

-

Guide for Chemical Spill Response. American Chemical Society. (URL: [Link])

Sources

- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Gas detectors and respiratory protection equipments C2H3ClO (acetyl chloride), CAS number 75-36-5 [en.gazfinder.com]

- 5. (Tetrahydro-2H-pyran-4-yl)acetyl chloride | C7H11ClO2 | CID 24229747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acetyl Chloride: Preparation and Hazards_Chemicalbook [chemicalbook.com]

- 7. wcu.edu [wcu.edu]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 11. emuhelpdesk.atlassian.net [emuhelpdesk.atlassian.net]

- 12. Learn How to Handle Small Hydrochloric Acid Spills Safely [northindustrial.net]

- 13. offices.austincc.edu [offices.austincc.edu]

- 14. chemos.de [chemos.de]

Foreword: The Architectural Elegance of a Privileged Scaffold

An In-Depth Technical Guide to the Role of Pyran Derivatives in Medicinal Chemistry

In the intricate world of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. These are the "privileged structures"—scaffolds that, through a combination of inherent chemical properties and evolutionary refinement in nature, possess the ability to interact with a wide array of biological targets. Among these, the pyran ring, a six-membered oxygen-containing heterocycle, holds a place of distinction.[1][2] Found in a vast range of natural products, from flavonoids and coumarins to complex macrocycles, the pyran motif is a testament to nature's ingenuity.[3][4][5]

This guide eschews a conventional, linear review. Instead, it is structured to provide a holistic understanding of why pyran and its derivatives are so vital to modern drug discovery. We will journey from the fundamental principles of their synthesis to their complex roles in combating a spectrum of human diseases, including cancer, inflammation, microbial infections, and neurodegeneration.[4][6][7][8] Our focus will be on the causality—the reasons behind experimental choices, the mechanisms that drive biological activity, and the structure-activity relationships that guide the design of next-generation therapeutics. This document is intended for the discerning researcher, scientist, and drug development professional who seeks not just to know what but to understand why.

The Synthetic Blueprint: Constructing the Pyran Core

The therapeutic potential of pyran derivatives can only be unlocked through efficient and versatile synthetic methodologies. The field has largely moved beyond classical, multi-step syntheses towards more elegant and sustainable approaches, chief among them being multicomponent reactions (MCRs).

The Power of Convergence: Multicomponent Reactions (MCRs)

MCRs are single-pot reactions where three or more reactants combine to form a single product that incorporates portions of all starting materials.[9] This strategy is prized for its atom economy, operational simplicity, and its ability to rapidly generate molecular diversity—a critical advantage in library synthesis for high-throughput screening.

A prevalent MCR for synthesizing functionalized 4H-pyrans involves the one-pot, three-component condensation of an aldehyde, an active methylene compound (like malononitrile), and a β-ketoester or 1,3-diketone.[10][11] This reaction often proceeds through a domino Knoevenagel condensation/Michael addition/cyclization cascade.[11] The choice of catalyst is crucial; while bases like piperidine are common, a significant drive towards green chemistry has popularized the use of reusable, heterogeneous catalysts.[9][12]

Caption: General workflow for a one-pot, three-component synthesis of 4H-pyran.

Experimental Protocol: Green Synthesis of a 2-amino-4H-pyran Derivative

This protocol describes a representative, environmentally friendly synthesis of a 4H-pyran derivative using a reusable catalyst under solvent-free conditions, adapted from established methodologies.[9]

Objective: To synthesize Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate.

Materials:

-

Benzaldehyde (1a)

-

Malononitrile (2)

-

Ethyl acetoacetate (3a)

-

Potassium hydroxide loaded on calcium oxide (KOH/CaO) as a heterogeneous catalyst

-

Ethanol (for recrystallization)

Procedure:

-

Catalyst Preparation: Prepare the KOH/CaO catalyst as per established literature methods. Ensure it is activated by heating prior to use.

-

Reaction Setup: In a 50 mL round-bottom flask, combine benzaldehyde (10 mmol, 1.06 g), malononitrile (10 mmol, 0.66 g), ethyl acetoacetate (10 mmol, 1.30 g), and KOH/CaO (10 mol%).

-

Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is solvent-free, so the initial mixture will be a thick paste.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 15-30 minutes.

-

Work-up and Isolation: Upon completion, add 20 mL of ethanol to the flask and heat gently to dissolve the product. Filter the hot solution to remove the solid catalyst.

-

Purification: Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo. The resulting white solid is the desired 4H-pyran derivative.

-

Catalyst Regeneration: The recovered KOH/CaO catalyst can be washed sequentially with ethanol, dried at 80°C for 3 hours, and reused for subsequent reactions.[9]

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Causality: The choice of a solvent-free reaction and a reusable heterogeneous catalyst is deliberate. It significantly reduces environmental impact and simplifies product purification, as the catalyst can be easily removed by filtration.[9] The reaction cascade is efficient at room temperature due to the high catalytic activity promoting the sequential bond-forming events.

Therapeutic Frontiers: Pyran Derivatives in Disease Modulation

The structural versatility of the pyran ring allows for its incorporation into molecules that can address a remarkable range of diseases. By modifying the core and its substituents, medicinal chemists can fine-tune potency, selectivity, and pharmacokinetic properties.[13]

Anticancer Activity: Disrupting Malignant Processes

Pyran derivatives exhibit excellent anti-cancer properties against a wide variety of cancer types.[1][6] Their mechanisms are diverse, targeting key vulnerabilities of cancer cells, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Mechanisms of Action:

-

Cell Cycle Arrest & Apoptosis Induction: Many fused pyran derivatives can halt the cell cycle and trigger programmed cell death (apoptosis).[13] For example, certain chromene analogs act as vascular disrupting agents, cutting off a tumor's blood supply, and induce apoptosis.[13] Crolibulin (EPC2407), a pyran derivative that reached Phase I/II clinical trials, functions as a tubulin inhibitor, disrupting microtubule dynamics essential for mitosis.[13]

-

Signaling Pathway Inhibition: The PI3K/AKT pathway is a critical cell survival pathway that is often hyperactivated in cancer. Dihydropyran-based macrolides have been shown to selectively inhibit the p110α subunit of PI3Kα, leading to mitochondrial stress and caspase-mediated apoptosis.[14]

Caption: Inhibition of the PI3K/AKT signaling pathway by a pyran derivative.

Data Presentation: Cytotoxic Activity of Pyran Derivatives

| Compound ID | Derivative Class | Target Cell Line | IC₅₀ (µM) | Reference |

| 4d | Pyran-Quinoline Hybrid | HepG2 (Liver) | 42.36 | [6] |

| 4f | Pyran-Quinoline Hybrid | MCF7 (Breast) | 35.69 | [6] |

| 77 | 2,4-diarylpyrano[3,2-c]chromen-5(4H)-one | HCT 116 (Colon) | 1.4 | [3] |

| Macrolide 10 | Dihydropyran-based macrolide | HL-60 (Leukemia) | 1.10 | [14] |

Anti-inflammatory Action: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Pyran derivatives have emerged as potent anti-inflammatory agents by modulating the signaling pathways that produce inflammatory mediators.[7][15]

Mechanism of Action: In studies using lipopolysaccharide (LPS)-stimulated macrophages, a model for inflammation, novel pyran derivatives have been shown to significantly inhibit the expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][16] This inhibition is achieved by suppressing the phosphorylation, and thus the activation, of upstream signaling kinases such as Akt, JNK, and ERK.[7][16] By blocking these pathways, the pyran compounds effectively reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[7]

Antimicrobial Efficacy: A Scaffold for Combating Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel therapeutic agents. The pyran scaffold has proven to be a valuable starting point for the development of compounds with broad-spectrum antibacterial and antifungal activity.[8][17]

Synthesized pyran analogues, including 4H-pyrans and spiro-4H-pyrans, have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.[8][17][18]

Data Presentation: Minimum Inhibitory Concentration (MIC) of Pyran Analogues

| Compound Class | Specific Analogue | Target Organism | MIC (µg/mL) | Reference |

| Spiro-4H-Pyran | Compound 5d (indole/cytosine rings) | Staphylococcus aureus | 32 | [17] |

| Fused Spiro-4H-Pyran | Compound 4l (naphthaquinone fusion) | Streptococcus pneumoniae | 125 | [19] |

| Fused Spiro-4H-Pyran | Compound 4l (naphthaquinone fusion) | Escherichia coli | 125 | [19] |

| Pyrano[4,3-b]pyran | Multiple derivatives | Bacillus subtilis | Active | [18] |

The ability to fuse the pyran core with other heterocyclic rings (e.g., indole, quinoline) allows for the creation of hybrid molecules with enhanced potency and spectrum of activity.[17][18]

Neuroprotection: A Ray of Hope for Alzheimer's Disease

Neurodegenerative disorders, particularly Alzheimer's disease (AD), present a formidable challenge for drug discovery. AD pathology is complex, involving amyloid-beta (Aβ) plaques, neurofibrillary tangles, and cholinergic deficits.[4][5] Pyran derivatives, especially those derived from natural products like flavonoids and xanthones, offer a multi-pronged therapeutic strategy.[20]

Mechanism of Action:

-

Enzyme Inhibition: Certain pyran-based scaffolds, such as xanthone derivatives, act as potent inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[20] By inhibiting AChE, these compounds can help restore cholinergic function and alleviate cognitive symptoms.

-

Anti-Amyloid & Antioxidant Effects: Flavonoids like Quercetin, which contain a pyran ring, have been shown to inhibit the aggregation of Aβ peptides and scavenge reactive oxygen species (ROS), thereby addressing both the plaque pathology and the oxidative stress associated with AD.[20]

Caption: Multi-target approach of pyran derivatives in Alzheimer's disease therapy.

Future Perspectives: Refining a Privileged Scaffold

The pyran ring is more than just a versatile scaffold; it is a dynamic platform for innovation. The future of pyran-based drug discovery lies in several key areas:

-

Enhanced Specificity: While broad-spectrum activity is beneficial in some contexts (e.g., antimicrobials), the development of derivatives that selectively target specific enzyme isoforms or receptor subtypes will be crucial for reducing off-target effects and improving safety profiles, particularly in oncology.[13]

-

Hybrid Molecules and Fusion Chemistry: The strategy of fusing the pyran ring with other pharmacologically active heterocycles has already proven successful.[6][17] This approach will continue to yield novel compounds with unique or synergistic mechanisms of action.

-

Advanced Synthetic Methodologies: The continued development of green, catalytic, and asymmetric syntheses will be essential for producing pyran derivatives efficiently, sustainably, and with precise stereochemical control, which is often critical for biological activity.[12]

-